Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride is a bicyclic compound characterized by its unique molecular structure and significant applications in organic synthesis and medicinal chemistry. The molecular formula for this compound is CHClNO, with a molecular weight of approximately 177.63 g/mol. This compound is primarily recognized for its role as a building block in the synthesis of more complex organic molecules and for its potential biological activities .
The compound is synthesized through various chemical methods, often involving the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with methanol, followed by aminolysis with ammonia or primary amines. Its hydrochloride form is commonly used in research and industrial applications due to its enhanced solubility and stability .
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride falls under the category of organic compounds, specifically within the subcategory of bicyclic amines. It is notable for its structural features, which include a bicyclo[1.1.1]pentane core that contributes to its unique chemical properties and reactivity .
The synthesis of methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride can be achieved through several methodologies:
The reaction conditions are crucial for optimizing yield and purity:
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride participates in several types of chemical reactions:
Typical reagents include:
These reactions are generally carried out under controlled laboratory conditions to ensure selectivity and yield .
The products formed depend on the specific reagents and conditions used, leading to a variety of derivatives that can be further utilized in synthetic chemistry.
The mechanism of action for methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride involves its interaction with biological targets such as enzymes or receptors, which may modulate their activity, leading to various biological effects. The specific pathways activated by this compound are still under investigation, with ongoing research focusing on its potential therapeutic applications in medicine .
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride appears as a white to light yellow solid at room temperature, with a melting point around 209 °C (decomposing). It is highly soluble in water (approximately 20 mg/ml) and exhibits good permeability across biological membranes due to its favorable log P values, indicating it can effectively cross the blood-brain barrier .
Key chemical properties include:
Safety precautions must be taken when handling this compound due to potential irritant effects on skin and eyes as indicated by hazard statements associated with its use .
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride has diverse applications across various fields:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in advancing both fields through innovative applications and methodologies.
The synthesis of the bicyclo[1.1.1]pentane (BCP) core relies on strategically catalyzed C–C bond formations. A foundational approach involves the photochemical addition of diradicals to 1,3-substituted precursors. Specifically, [1.1.1]propellane (3) serves as the principal starting material, generated via magnesium-halogen exchange from 1,3-dibromocyclopropane (2) using methyllithium. This reaction demands precise stoichiometric control (2.2 equiv. MeLi) and low temperatures (0°C) to prevent side product formation [5]. Subsequent UV irradiation facilitates the addition of biacetyl across the strained central C–C bond of 3, yielding diketone 4—a critical BCP scaffold precursor [5].
Recent catalytic refinements focus on transition-metal-mediated additions to 3. For example, phenylmagnesium bromide adds across the propellane’s central bond, generating 3-phenylbicyclo[1.1.1]pentylmagnesium bromide. Trapping this intermediate with methyl chloroformate produces ester-functionalized BCP derivative 5, demonstrating the scaffold’s tolerance to organometallic reagents [5]. Ruthenium-catalyzed oxidation (NaIO₄/RuCl₃) then converts the phenyl group in 5 to carboxylate functionality, providing bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives like 6 in 49% yield [5].
Table 1: Catalytic Methods for BCP Core Assembly
Method | Catalyst/Reagent | Key Intermediate | Yield | Limitations |
---|---|---|---|---|
Photochemical Addition | UV Light | Diketone 4 | Moderate | Requires specialized equipment |
Grignard Addition | PhenylMgBr | Ester 5 | 32% | Sensitivity to moisture |
Ru-Catalyzed Oxidation | RuCl₃/NaIO₄ | Diacid 6 | 49% | Over-oxidation risks |
Achieving regioselectivity in BCP functionalization is paramount due to the symmetry and strain of the cage structure. Carboxyl group installation at the bridgehead position (C1) is efficiently accomplished through two routes:
The C3-amine introduction employs Curtius rearrangement of acid 6. Treatment with diphenyl phosphorazidate (DPPA) and triethylamine generates an isocyanate intermediate. Alcohol trapping yields protected aminocarboxylates:
Table 2: Regioselective Functionalization Outcomes
Functionalization Step | Reagents/Conditions | Product | Regioselectivity | Key Observation |
---|---|---|---|---|
C1-Carboxylation | NaOH (hydrolysis) | Monoacid 6 | High (C1) | Selective mono-ester cleavage |
C1-Carboxylation | PhMgBr / Methyl chloroformate | Ester 5 | High (C1) | Compatible with Grignard chemistry |
C3-Amination | DPPA, Et₃N, t-BuOH (Method A) | Boc-NH-BCP-COOMe 7 | Exclusive (C3) | Isocyanate trapped in situ |
Orthogonal protection is essential for peptide synthesis applications. The Boc group in 7 (Boc-NH-BCP-COOMe) demonstrates robustness during ester hydrolysis: Treatment with NaOH yields acid 8 (Boc-NH-BCP-COOH) without epimerization or cage degradation [5]. Boc cleavage employs trifluoroacetic acid (TFA), generating amine salt 9 (H₂N-BCP-COOMe·HCl), though strong acid exposure risks ester solvolysis [5].
Alternative strategies explored Fmoc protection for solid-phase synthesis:
Key protecting group considerations:
Table 4: Protecting Group Performance Comparison
Protecting Group | Installation Method | Cleavage Conditions | Compatibility | Application Context |
---|---|---|---|---|
Boc | DPPA, Et₃N, t-BuOH (Method A) | TFA, RT | Stable to base (e.g., ester hydrolysis) | Solution-phase peptide coupling |
Fmoc | TFA deprotection of 8 + Fmoc-Cl | Piperidine/DMF | Acid-stable; base-labile | Solid-phase peptide synthesis |
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2